![molecular formula C25H21N B14283479 N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131783-25-0](/img/structure/B14283479.png)
N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is a compound that belongs to the class of organic molecules known as triarylamines. These compounds are characterized by the presence of three aryl groups attached to a nitrogen atom. This particular compound is known for its use in organic electronics, particularly in the development of hole transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the reaction of 4-bromo-N-(4-methylphenyl)aniline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of hole transport materials for OLEDs and perovskite solar cells.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the material, improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Diphenyl-N,N’-bis(4-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific molecular structure, which provides optimal hole transport properties. This makes it particularly effective in enhancing the performance of OLEDs and perovskite solar cells compared to other similar compounds .
Propriétés
Numéro CAS |
131783-25-0 |
|---|---|
Formule moléculaire |
C25H21N |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-methyl-N-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C25H21N/c1-20-12-16-24(17-13-20)26(23-10-6-3-7-11-23)25-18-14-22(15-19-25)21-8-4-2-5-9-21/h2-19H,1H3 |
Clé InChI |
JEDXPDMDDZJDAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



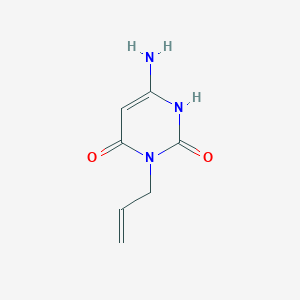
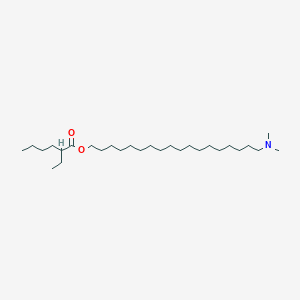
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)

![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

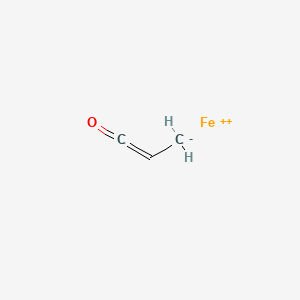
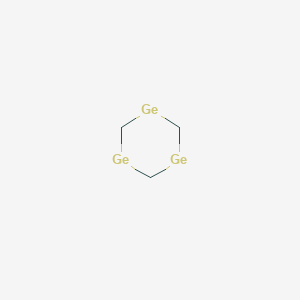
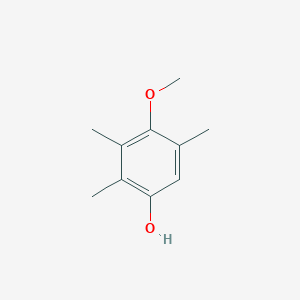


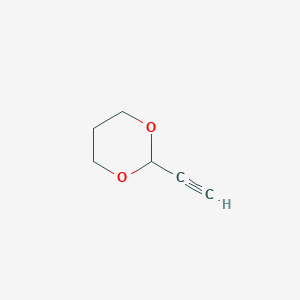
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
